molecular formula C11H9ClN2O2 B1380417 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid CAS No. 1565755-08-9

1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid

Cat. No.: B1380417
CAS No.: 1565755-08-9
M. Wt: 236.65 g/mol
InChI Key: MHPWOWGHDSVKKK-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid (CAS: 1565755-08-9) is a pyrazole-based carboxylic acid derivative with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.66 g/mol . Its structure features a benzyl group at position 1, a chlorine atom at position 5, and a carboxylic acid moiety at position 4 (Figure 1).

Properties

IUPAC Name

1-benzyl-5-chloropyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPWOWGHDSVKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565755-08-9
Record name 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Starting Materials and Initial Pyrazole Formation

  • The 1-benzyl substitution on the pyrazole nitrogen is generally introduced by alkylation of pyrazole or its derivatives with benzyl halides under basic conditions.
  • The pyrazole ring is synthesized or functionalized to have a substituent at the 4-position that can be converted to carboxylic acid (e.g., aldehyde, ester, or nitrile).

Selective Chlorination at the 5-Position

  • Chlorination of the pyrazole ring is achieved using halogenating agents such as chlorine gas (Cl2), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide.
  • Reaction conditions are carefully controlled to ensure regioselectivity, typically involving temperatures ranging from 0 °C to 80 °C and reaction times from a few hours up to 10 hours.
  • The chlorination is often carried out in the presence of solvents like acetonitrile or inert solvents, sometimes under pressure (1–20 bar) to improve selectivity and yield.

Conversion to Carboxylic Acid at the 4-Position

  • The carboxylic acid group at the 4-position can be introduced by oxidation of aldehyde intermediates or hydrolysis of ester derivatives.
  • For example, oxidation of 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid can be done using oxidizing agents such as PCC (pyridinium chlorochromate) or periodic acid in the presence of acetonitrile.
  • Alternatively, ester hydrolysis under basic or acidic conditions yields the carboxylic acid.
  • Hydrolysis is often performed by refluxing the ester with aqueous sodium hydroxide or hydrochloric acid, followed by acidification to precipitate the acid.

Representative Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Benzylation of pyrazole Benzyl halide, base (e.g., K2CO3), solvent (DMF) Room temp to 80 °C 3-10 hours 85-95 Alkylation to form 1-benzyl-pyrazole
Chlorination at 5-position Cl2, SO2Cl2, or N-chlorosuccinimide, solvent 0-80 °C 3-10 hours 80-90 Regioselective halogenation
Oxidation to carboxylic acid PCC or periodic acid, acetonitrile Room temp to reflux 2-6 hours 75-90 Conversion of aldehyde to acid
Ester hydrolysis NaOH or HCl aqueous solution Reflux 1-3 hours 90-98 Hydrolysis of ester to carboxylic acid

Detailed Research Findings and Mechanistic Insights

  • The regioselectivity of chlorination is influenced by electronic effects of the benzyl substituent and the pyrazole ring system, favoring substitution at the 5-position due to resonance stabilization and steric factors.
  • Use of phase transfer catalysts can enhance reaction rates and selectivity during halogenation steps.
  • The oxidation of aldehydes to carboxylic acids proceeds via formation of intermediate chromate esters or peracid intermediates, with careful control of reaction conditions to avoid over-oxidation or ring degradation.
  • Hydrolysis of esters is straightforward but requires careful pH control to prevent decomposition of the pyrazole ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct chlorination of pyrazole aldehyde 1-benzyl-1H-pyrazole-4-carbaldehyde Cl2 or SO2Cl2, 0-80 °C, 3-10 h High regioselectivity, simple Requires handling of chlorine
Ester hydrolysis 1-benzyl-5-chloro-pyrazole-4-carboxylic ester NaOH or HCl, reflux, 1-3 h High yield, mild conditions Requires prior ester synthesis
Oxidation of aldehyde 1-benzyl-5-chloro-pyrazole-4-carbaldehyde PCC or periodic acid, acetonitrile Direct conversion to acid Use of toxic oxidants

Chemical Reactions Analysis

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a new antibiotic agent.
  • Anti-inflammatory Properties : The compound has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Certain derivatives may offer safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.

Biological Studies

Research into the biological activity of this compound has revealed its potential in:

  • Anticancer Applications : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Materials Science

The compound is utilized in developing novel materials with specific properties:

  • Conductivity and Fluorescence : Its unique molecular structure allows for modifications that can enhance conductivity or fluorescence, making it applicable in electronic materials and sensors .

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Vancomycin16
E. coli64Ciprofloxacin32

This study highlights the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In another research project, the anti-inflammatory effects of various pyrazole derivatives were evaluated. The study focused on the inhibition of COX enzymes, revealing that certain modifications to the benzyl group significantly enhanced selectivity and potency.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
1-Benzyl-5-chloro7085
Celecoxib6090

These findings suggest that derivatives of this compound could serve as safer alternatives to existing anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Pyrazole-carboxylic acid derivatives exhibit diverse bioactivity and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid 1-benzyl, 5-Cl, 4-COOH C₁₁H₉ClN₂O₂ 236.66 Benzyl enhances lipophilicity; Cl increases electronegativity
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 1-phenyl, 5-NH₂, 4-COOH C₁₀H₉N₃O₂ 203.20 Amino group improves solubility; potential for hydrogen bonding
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1,3-diphenyl, 5-CH₃, 4-COOH C₁₇H₁₄N₂O₂ 278.31 Diphenyl groups increase steric bulk; methyl may reduce reactivity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1-(2,4-Cl₂Ph), 5-(4-ClPh), 4-CH₃, 3-COOH C₁₇H₁₁Cl₃N₂O₂ 399.64 Multiple Cl substituents enhance electronegativity; π-π stacking observed
3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid 3-cyclopropyl, 4-CH₃, 5-COOH C₈H₁₀N₂O₂ 166.18 Cyclopropyl introduces ring strain; compact structure may limit solubility

Physicochemical Properties

  • Acidity and Reactivity: The chlorine atom in the target compound acts as an electron-withdrawing group, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0 estimated) compared to analogues like the 5-amino derivative (pKa ~4.0–4.5 due to the electron-donating NH₂ group) .
  • Solubility: The benzyl group in the target compound enhances lipophilicity (logP ~2.8), reducing aqueous solubility relative to the 5-amino analogue (logP ~1.5) .

Biological Activity

Overview

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring substituted with a benzyl group at the 1-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 4-position, with a molecular formula of C11H9ClN2O2. Its unique structure allows for various chemical reactions and interactions with biological targets, making it a subject of interest in pharmacological research.

Biological Activities

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential application in developing new antibiotics .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. Specific derivatives have been reported to possess selectivity indices that suggest they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. It has been investigated for its ability to inhibit various cancer cell lines, including those associated with lung, colorectal, and breast cancers. The mechanism often involves the inhibition of specific kinases such as Aurora-A and Aurora-B, which are critical for cancer cell proliferation and survival .

The mechanism of action for this compound typically involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, in cancer therapies, the compound may interfere with kinase activity, thereby halting cell division and inducing apoptosis in malignant cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Kinase Inhibition : A study demonstrated that derivatives containing the pyrazole moiety effectively inhibited Aurora kinases with IC50 values in the low micromolar range, showcasing their potential as targeted cancer therapies .
  • Antimicrobial Efficacy : Another investigation revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for antibiotic development .
  • Anti-inflammatory Effects : In vivo models showed that pyrazole derivatives could reduce inflammation markers significantly compared to controls, suggesting their therapeutic potential in treating inflammatory diseases .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Effect Reference
AntimicrobialBacterial strainsSignificant inhibition
Anti-inflammatoryCOX enzymesSelective inhibition
AnticancerAurora kinasesIC50 values: ~0.212 μM (Aurora-A)
AnticancerVarious cancer cell linesInduced apoptosis

Q & A

Q. What are the standard synthetic routes for 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : Two primary methods are widely used:
  • Vilsmeier-Haack Reaction : Reacting 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF at 80–100°C to introduce the aldehyde group, followed by oxidation to the carboxylic acid .
  • Cyclocondensation : Starting from ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which undergoes hydrolysis and subsequent chlorination .
    Key Data :
Reaction TypeYield (%)Key ReagentsReference
Vilsmeier-Haack55–61POCl₃, DMF
Cyclocondensation~70Ethyl acetoacetate, DMF-DMA

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch at ~1680–1700 cm⁻¹) and pyrazole ring vibrations (C–N at ~1520 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR shows benzyl protons (δ 5.3–5.4 ppm) and carboxylic acid proton (broad signal at δ ~12–13 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~165–170 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 262 [M⁺] for intermediates) validate the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural determination?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and space groups. For example:
  • Refinement Parameters : R factor < 0.05 (high-resolution data), anisotropic displacement parameters for non-H atoms .
  • Key Findings : Pyrazole rings typically exhibit planarity (torsion angles < 5°), and hydrogen-bonding networks stabilize crystal packing .

Q. What computational methods predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates:
  • Electrostatic Potential Maps : Reveals nucleophilic/electrophilic sites (e.g., carboxylic acid group as electrophilic) .
  • Frontier Molecular Orbitals (FMOs) : Bandgap energy (~4–5 eV) correlates with stability and charge-transfer interactions .

Q. How do substituents affect reaction yields and regioselectivity?

  • Methodological Answer : Substituent effects are studied via:
  • Kinetic Monitoring : Tracking reaction progress (e.g., benzyl vs. alkyl substituents alter Vilsmeier-Haack reaction rates) .
  • Hammett Analysis : Electron-withdrawing groups (e.g., –Cl) increase electrophilicity at the pyrazole C4 position, favoring carboxylation .

Q. How can structural analogs be designed for bioactivity studies?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., –CF₃, –NO₂) at C3/C5 positions to modulate lipophilicity and binding affinity .
  • In Silico Docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., cyclooxygenase-2) .

Data Contradictions and Resolution

Q. Discrepancies in reported spectral How to validate authenticity?

  • Methodological Answer : Cross-reference with high-purity samples and advanced techniques:
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (±0.001 Da) to rule out impurities .

Tables for Key Findings

Q. Table 1: Comparative Reactivity in Vilsmeier-Haack Reactions

Substituent (R)Reaction Time (h)Yield (%)Reference
Propyl (–C₃H₇)2.555
Methyl (–CH₃)2.561

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

Bond TypeDFT CalculationX-ray DataDeviation
C=O (carboxylic)1.211.230.02
N–N (pyrazole)1.351.370.02

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid

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